![molecular formula C10H6F3NO B1303348 5-[2-(Trifluoromethyl)phenyl]isoxazole CAS No. 387824-51-3](/img/structure/B1303348.png)
5-[2-(Trifluoromethyl)phenyl]isoxazole
Overview
Description
5-[2-(Trifluoromethyl)phenyl]isoxazole is a chemical compound with the molecular formula C10H6F3NO . It is a member of the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in adjacent positions .
Synthesis Analysis
The synthesis of 5-[2-(Trifluoromethyl)phenyl]isoxazole involves a denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This method allows for the facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives with various vinyl azides .Molecular Structure Analysis
The molecular structure of 5-[2-(Trifluoromethyl)phenyl]isoxazole is characterized by a five-membered isoxazole ring attached to a phenyl ring with a trifluoromethyl group . The molecular weight of this compound is 213.16 .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 5-[2-(Trifluoromethyl)phenyl]isoxazole is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . This reaction allows for the synthesis of a wide range of perfluoroalkylated isoxazoles .Physical And Chemical Properties Analysis
The molecular formula of 5-[2-(Trifluoromethyl)phenyl]isoxazole is C10H6F3NO, and it has a molecular weight of 213.16 . The density of this compound is 1.355 g/mL at 25 °C .Scientific Research Applications
Organic Chemistry Synthesis
“5-[2-(Trifluoromethyl)phenyl]isoxazole” is used in the field of organic chemistry for the synthesis of polysubstituted 5-trifluoromethyl isoxazoles . This is achieved via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . The scope of this protocol was further extended to the synthesis of perfluoroalkylated isoxazoles .
Biological Activities
Isoxazole, which includes “5-[2-(Trifluoromethyl)phenyl]isoxazole”, is of immense importance due to its wide spectrum of biological activities . These include:
Analgesic Activity: Isoxazoles have shown prominent potential as analgesics .
Anti-inflammatory Activity: Isoxazoles have been used for their anti-inflammatory properties .
Anticancer Activity: Isoxazoles have demonstrated anticancer properties .
Antimicrobial Activity: Isoxazoles, including “5-[2-(Trifluoromethyl)phenyl]isoxazole”, have been tested in vitro for their antibacterial activity against various bacteria and their antifungal activity against various fungi .
Antiviral Activity: Isoxazoles have shown antiviral properties .
Anticonvulsant Activity: Isoxazoles have been used for their anticonvulsant properties .
Antidepressant Activity: Isoxazoles have demonstrated antidepressant properties .
Immunosuppressant Activity: Isoxazoles have been used for their immunosuppressant properties .
Commercial Applications
“5-[2-(Trifluoromethyl)phenyl]isoxazole” is commercially available and used in various research solutions, products, and resources .
Future Directions
The development of new synthetic strategies for isoxazole derivatives, including 5-[2-(Trifluoromethyl)phenyl]isoxazole, is of significant interest due to their wide range of biological activities . Future research may focus on developing eco-friendly synthetic methods and exploring the diverse biological activities of these compounds .
properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCOWFJJLNAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Trifluoromethyl)phenyl]isoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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